N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-fluorophenethylamine to yield the benzamide intermediate.
Introduction of the Pyridin-2-yloxy Group: The benzamide intermediate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridin-2-yloxy group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine.
Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors and kinases.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-methylphenethyl)-3-(pyridin-2-yloxy)benzamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable molecule for drug development and other applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHXXGZUZSAWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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